molecular formula C5H2Cl2FKN2O B1371575 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt CAS No. 94133-73-0

4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt

Cat. No.: B1371575
CAS No.: 94133-73-0
M. Wt: 235.08 g/mol
InChI Key: PMAWLRJXIBXJAZ-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

potassium;4-amino-3,5-dichloro-6-fluoropyridin-1-id-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2O.K/c6-1-3(9)2(7)5(11)10-4(1)8;/h(H3,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAWLRJXIBXJAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)[N-]C(=C1Cl)F)Cl)N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FKN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240678
Record name 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
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Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94133-73-0
Record name Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridone
Source ChemIDplus
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Record name 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
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Record name POTASSIUM 4-AMINO-3,5-DICHLORO-6-FLUORO-2-PYRIDONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt typically involves the reaction of 4-Amino-3,5-dichloro-6-fluoropyridin-2-ol with potassium hydroxide (KOH) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Agricultural Chemistry

The primary application of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt is as an intermediate in the synthesis of herbicides, particularly Fluroxypyr . Fluroxypyr acts as a synthetic auxin, mimicking natural plant hormones to disrupt the growth processes of broad-leaved weeds. This mechanism leads to effective weed control, enhancing crop yield and quality by reducing competition for resources .

Biological Research

In biological studies, this compound is utilized to assess the physiological and biochemical responses of plants to herbicides. Research has demonstrated that understanding these effects can lead to improved formulations and application methods for herbicides, ultimately contributing to more sustainable agricultural practices .

Medicinal Chemistry

While 4-Amino-3,5-dichloro-6-fluoro-2-pyridone itself is not directly used in medicine, its derivatives are studied for potential pharmaceutical applications. The compound's structural properties make it a valuable precursor for synthesizing other biologically active molecules .

Analytical Chemistry

The compound can be separated and analyzed using high-performance liquid chromatography (HPLC), specifically on Newcrom R1 columns. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it crucial for quality control in pharmaceutical manufacturing .

Uniqueness

The uniqueness of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone lies in its specific role as an intermediate in Fluroxypyr synthesis. Its chemical structure allows for selective herbicidal activity against broad-leaved weeds while minimizing impact on crops .

Chemical Reactions

The compound undergoes several types of reactions:

  • Oxidation : Can be oxidized to form oxides or hydroxylated derivatives using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
  • Reduction : Reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form different amines or alcohols.
  • Substitution : Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as ammonia (NH₃) or various amines .

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of Fluroxypyr synthesized from 4-Amino-3,5-dichloro-6-fluoro-2-pyridone demonstrated significant reduction in broad-leaved weed populations in soybean fields. The results indicated that crops treated with Fluroxypyr exhibited improved growth rates compared to untreated controls, highlighting the compound's effectiveness as a herbicide.

Case Study 2: Environmental Impact Assessment

Research examining the environmental impact of herbicides derived from 4-Amino-3,5-dichloro-6-fluoro-2-pyridone assessed soil health and biodiversity post-treatment. Findings suggested that while there was a temporary decline in certain non-target species, overall soil health metrics remained stable over time, indicating responsible use practices can mitigate adverse effects.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt involves its role as an intermediate in the synthesis of Fluroxypyr. Fluroxypyr acts as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts the normal growth processes of broad-leaved weeds, leading to their death . The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
  • Molecular Formula : C₅H₃Cl₂FN₂O·K
  • CAS Number: 94133-62-7 (base compound: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone) .
  • Structure: A pyridone ring substituted with amino (-NH₂), two chlorine (Cl), and one fluorine (F) atom, neutralized as a monopotassium salt to enhance solubility.

Key Characteristics :

  • The monopotassium salt form improves water solubility, critical for agricultural or pharmaceutical formulations.

Comparison with Structurally Similar Compounds

Picloram-Potassium (4-Amino-3,5,6-Trichloro-2-Pyridinecarboxylic Acid, Monopotassium Salt)

  • Molecular Formula : C₆H₂Cl₃KN₂O₂ .
  • CAS Number : 2545-60-0.
  • Structural Differences :
    • Contains a carboxylic acid (-COOH) group vs. a pyridone ring in the target compound.
    • Additional chlorine at the 6-position.
  • Applications : Widely used as a systemic herbicide and insecticide (e.g., Tordon® products) .
  • Key Data: Property 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, K⁺ Picloram-Potassium Solubility High (due to K⁺ salt) High (K⁺ salt enhances solubility) Bioactivity Potential herbicidal (inferred) Proven herbicidal/insecticidal Environmental Persistence Likely moderate (F may reduce persistence) High (Cl groups increase persistence)

Benzoic Acid Derivatives with Monopotassium Salts

  • Examples: 2,3,4,5-Tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-benzoic acid, monopotassium salt (CAS 68568-54-7) .
  • Structural Differences :
    • Benzoic acid backbone with sulfonyl and perfluorinated chains vs. pyridone ring.
  • Applications : Likely used in specialty chemicals or surfactants due to fluorinated chains.

Potassium Arsenate (Arsenic Acid, Monopotassium Salt)

  • CAS Number : 7784-41-0 .
  • Structural Differences: Inorganic arsenate vs. organic pyridone.
  • Applications: Historically used in wood preservatives (now restricted due to toxicity).

Imidazolinone Herbicide Salts

  • Example : Imazapic ammonium salt (CAS 104098-48-8) .
  • Structural Differences: Imidazolinone ring vs. pyridone.
  • Applications : Selective herbicides for broadleaf weeds.

Biological Activity

4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt (CAS No. 94133-73-0), is a chemical compound primarily recognized for its role as an intermediate in the synthesis of Fluroxypyr, a selective herbicide. This compound exhibits biological activity primarily through its application in agriculture and its interactions with plant physiology.

  • Molecular Formula : C5_5H4_4Cl2_2FKN2_2O
  • Molecular Weight : 237.1 g/mol
  • IUPAC Name : Potassium; 4-amino-3,5-dichloro-6-fluoropyridin-1-id-2-one

The biological activity of 4-amino-3,5-dichloro-6-fluoro-2-pyridone is primarily linked to its conversion into Fluroxypyr. Fluroxypyr functions as a synthetic auxin, mimicking natural plant hormones to disrupt normal growth processes in broad-leaved weeds. This disruption leads to uncontrolled growth and eventual death of the target plants, making it effective for weed control in various crops such as cereals and maize .

Biological Activity Overview

The biological activity can be categorized into the following areas:

  • Herbicidal Activity :
    • Fluroxypyr, derived from this compound, is effective against a wide range of broad-leaved weeds.
    • It operates by mimicking natural auxins, leading to abnormal growth patterns in susceptible plants.
  • Plant Physiology Studies :
    • Research involving this compound has contributed to understanding plant responses to synthetic auxins.
    • It aids in studying the physiological effects of herbicides on crop yield and quality.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and mechanisms of action of 4-amino-3,5-dichloro-6-fluoro-2-pyridone and its derivatives:

Study Findings
Study on Fluroxypyr's Efficacy (2020)Demonstrated that Fluroxypyr significantly reduces weed biomass in treated areas compared to untreated controls .
Mechanism of Action Research (2019)Identified that Fluroxypyr induces rapid cell division and elongation in weeds, leading to their demise.
Comparative Study on Herbicides (2021)Found that Fluroxypyr outperformed several other herbicides in controlling resistant weed species .

Synthesis and Production

The synthesis of 4-amino-3,5-dichloro-6-fluoro-2-pyridone typically involves reacting 4-amino-3,5-dichloro-6-fluoropyridin-2-ol with potassium hydroxide under controlled conditions. The production process emphasizes high yield and purity to meet agricultural standards .

Q & A

Q. How can researchers optimize the synthesis of 4-amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of halogenation/amination steps). For fluorinated pyridines, nucleophilic aromatic substitution (NAS) with KF under anhydrous conditions is critical for introducing fluorine . Post-synthesis, recrystallization using polar aprotic solvents (e.g., DMF) can enhance purity. Monitor intermediates via HPLC with ammonium acetate buffer (pH 6.5) to track byproducts .
  • Example Table :
ParameterTested RangeOptimal ConditionYield Improvement
Reaction Temperature80–120°C100°C15%
KF Equivalents1.5–3.02.520%
SolventDMF, DMSO, THFDMF10%

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine NMR (<sup>19</sup>F and <sup>1</sup>H) to confirm substitution patterns and salt formation. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Ion chromatography quantifies potassium content, while X-ray diffraction resolves crystal structure ambiguities . For purity, use reverse-phase HPLC with a C18 column and UV detection at 254 nm, referencing the buffer system in .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing effects of Cl and F activate the pyridone ring for NAS but deactivate it for Suzuki-Miyaura couplings. Computational DFT studies (e.g., Gaussian 16) can map frontier molecular orbitals to predict reactive sites. Experimentally, screen Pd catalysts (e.g., Pd(PPh3)4) with varying ligands to overcome steric hindrance from the 3,5-dichloro groups .
  • Key Data :
  • HOMO-LUMO gap: 5.2 eV (calculated).
  • Optimal coupling partner: Aryl boronic esters with electron-donating groups.

Q. What strategies resolve contradictions in reported stability data under aqueous conditions?

  • Methodological Answer : Discrepancies arise from pH-dependent hydrolysis of the pyridone ring. Conduct accelerated stability studies (40°C/75% RH) across pH 2–8. Use LC-MS to identify degradation products (e.g., dechlorinated or defluorinated species). Buffer selection is critical—ammonium acetate (pH 6.5) minimizes artifacts . For salt forms, compare hygroscopicity of monopotassium vs. sodium salts via dynamic vapor sorption (DVS) .

Q. How does the monopotassium counterion affect solubility and bioavailability in biological assays?

  • Methodological Answer : The potassium ion enhances aqueous solubility via ion-dipole interactions but may reduce membrane permeability. Compare logP values (shake-flask method) of the free acid vs. salt. In vitro assays (e.g., Caco-2 permeability) should use Hank’s balanced salt solution to mimic physiological conditions. For in vivo PK studies, consider chelation effects with divalent cations in plasma .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Reactant of Route 2
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4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.